molecular formula C11H8OS B8751520 4-Phenylthiophene-3-carbaldehyde

4-Phenylthiophene-3-carbaldehyde

Cat. No. B8751520
M. Wt: 188.25 g/mol
InChI Key: IBWSJGDUGPZUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884124B2

Procedure details

The title compound was synthesized from iodobenzene and 4-formylthiophen-3-ylboronic acid using the conditions to synthesize 5-(4-chlorobenzyl)thiophene-2-carbaldehyde. Double elution by prep-TLC (10% heptane/DCM) allowed for the isolation of 4-phenylthiophene-3-carbaldehyde (300 mg, 48% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.32 (d, J=3.29 Hz, 1H), 7.39-7.50 (m, 5H), 8.27 (d, J=3.29 Hz, 1H), 9.87 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 185.80, 143.82, 138.91, 134.68, 134.28, 129.30, 128.58, 128.05, 124.76.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]([C:10]1[C:11](B(O)O)=[CH:12][S:13][CH:14]=1)=[O:9].ClC1C=CC(CC2SC(C=O)=CC=2)=CC=1>>[C:2]1([C:11]2[C:10]([CH:8]=[O:9])=[CH:14][S:13][CH:12]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C(=CSC1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2=CC=C(S2)C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Double elution by prep-TLC (10% heptane/DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=CSC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.